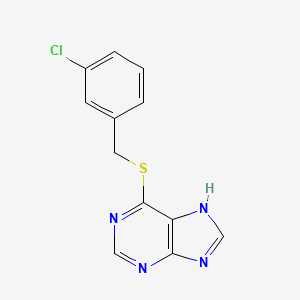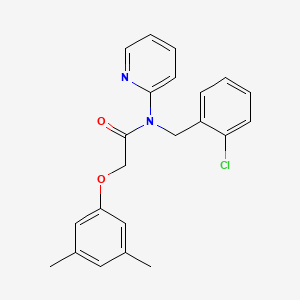
Purine, 6-((m-chlorobenzyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purine, 6-((m-chlorobenzyl)thio)- is a chemical compound with the molecular formula C12H9ClN4S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The addition of the m-chlorobenzylthio group to the purine structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Purine, 6-((m-chlorobenzyl)thio)- typically involves the reaction of purine derivatives with m-chlorobenzylthiol. One common method includes the use of phosphorus oxychloride as a catalyst to facilitate the reaction between 6-mercaptopurine and m-chlorobenzyl chloride . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Purine, 6-((m-chlorobenzyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The purification of the final product is typically done through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Purine, 6-((m-chlorobenzyl)thio)- undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the m-chlorobenzylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (I2) and TBHP are commonly used as oxidizing agents under mild conditions.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: The major product formed is a purin-8-one derivative.
Substitution: Depending on the nucleophile used, different substituted purine derivatives are formed.
Wissenschaftliche Forschungsanwendungen
Purine, 6-((m-chlorobenzyl)thio)- has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of other bioactive molecules.
Wirkmechanismus
The mechanism of action of Purine, 6-((m-chlorobenzyl)thio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The m-chlorobenzylthio group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Thioguanine: A purine analogue used in the treatment of leukemia.
6-Mercaptopurine: Another purine analogue used as an immunosuppressant and in cancer therapy.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body and used as an immunosuppressant.
Uniqueness
Purine, 6-((m-chlorobenzyl)thio)- is unique due to the presence of the m-chlorobenzylthio group, which imparts distinct chemical properties and enhances its binding affinity to molecular targets. This makes it a valuable compound in the development of new pharmaceuticals and in biochemical research.
Eigenschaften
CAS-Nummer |
5069-69-2 |
|---|---|
Molekularformel |
C12H9ClN4S |
Molekulargewicht |
276.75 g/mol |
IUPAC-Name |
6-[(3-chlorophenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C12H9ClN4S/c13-9-3-1-2-8(4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
InChI-Schlüssel |
KFAOWRCIGSQBSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11303137.png)
![4-(3-hydroxy-4-methoxyphenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11303139.png)
![N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide](/img/structure/B11303146.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11303153.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11303156.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide](/img/structure/B11303166.png)
![N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine](/img/structure/B11303180.png)
![Methyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11303181.png)
![N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide](/img/structure/B11303195.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11303202.png)
![4-({2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11303210.png)
![N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11303211.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11303212.png)

